molecular formula C13H16N4O3S2 B12167321 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12167321
M. Wt: 340.4 g/mol
InChI Key: MVDMCTPUMYGDGN-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based heterocyclic molecule featuring a 1,1-dioxidotetrahydrothiophene (sulfolane) moiety at position 1, methyl groups at positions 3 and 5 of the pyrazole ring, and a thiazol-2-yl carboxamide substituent at position 2.

Properties

Molecular Formula

C13H16N4O3S2

Molecular Weight

340.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C13H16N4O3S2/c1-8-11(12(18)15-13-14-4-5-21-13)9(2)17(16-8)10-3-6-22(19,20)7-10/h4-5,10H,3,6-7H2,1-2H3,(H,14,15,18)

InChI Key

MVDMCTPUMYGDGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the thiazole ring: This step involves the reaction of the pyrazole derivative with thioamides or thioesters.

    Formation of the tetrahydrothiophene ring: This can be synthesized through cyclization reactions involving sulfur-containing compounds.

    Oxidation to form the dioxido group: This step involves the oxidation of the tetrahydrothiophene ring to introduce the dioxido group.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, especially at the sulfur-containing tetrahydrothiophene ring.

    Reduction: Reduction reactions can target the dioxido group, converting it back to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiazole rings.

    Condensation: The carboxamide group can undergo condensation reactions with various reagents to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including material science and catalysis.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several heterocyclic derivatives documented in the literature.

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name / CAS No. Core Structure Key Substituents Potential Applications
Target Compound Pyrazole 1-(1,1-dioxidotetrahydrothiophen-3-yl), 3,5-dimethyl, N-(thiazol-2-yl)carboxamide Hypothesized: Kinase inhibition, antimicrobial
955043-57-9 () Pyrazole-4-carbaldehyde 1-(1,1-dioxidotetrahydrothiophen-3-yl), 3,5-dimethyl Precursor for further functionalization
196797-64-5 () Thiazole-5-carboxylic acid 4-Methyl, 2-[(2-phenylethyl)amino] Antimicrobial or receptor modulation
885461-14-3 () Thieno[2,3-b]pyridine 4,6-Dimethyl Material science or enzyme inhibition
3-(1,3-Diphenyl-1H-pyrazol-4-yl) derivatives () Pyrazole Phosphoryl or malononitrile groups Fluorescent probes, catalytic ligands

Key Observations

Sulfone vs. Thiazole vs. Phosphoryl Substituents The target compound’s sulfolane group distinguishes it from phosphoryl-containing analogs (), which may exhibit stronger electron-withdrawing effects. Compared to thiazole-carboxylic acid derivatives (e.g., 196797-64-5), the target compound’s thiazol-2-yl carboxamide may offer better solubility and hydrogen-bonding capacity, critical for target binding .

Synthetic Versatility Pyrazole-4-carbaldehydes (e.g., 955043-57-9) are precursors for synthesizing carboxamides via condensation or oxidation reactions. highlights pyrazole-carboxaldehydes as precursors for pyrazole-carbonitriles and phosphorylated derivatives, suggesting analogous routes for modifying the target compound’s carboxamide group .

Biological Relevance Thiazole-containing compounds (e.g., 196797-64-5) are frequently associated with antimicrobial activity. The target compound’s thiazol-2-yl group may align with this trend, though activity data are absent in the evidence .

Table 2: Hypothetical Pharmacokinetic Comparison (Based on Substituent Effects)

Property Target Compound 955043-57-9 (Carbaldehyde) 196797-64-5 (Thiazole-carboxylic acid)
LogP (Lipophilicity) Moderate (sulfone) Low (polar aldehyde) High (aromatic substituents)
Hydrogen Bond Acceptors 6 5 4
Metabolic Stability High (sulfone) Moderate Low (reactive carboxylic acid)

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural combination that may confer various pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

  • Molecular Formula : C18H23N3O3S
  • Molecular Weight : 393.5 g/mol
  • IUPAC Name : 1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)pyrazole-4-carboxamide

The structure includes a pyrazole ring, which is known for its diverse biological activities, and a thiazole moiety that may enhance the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to act as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels , which play a crucial role in regulating neuronal excitability and cardiac function. By enhancing GIRK channel activity, the compound can lead to hyperpolarization of cell membranes, thereby reducing cellular excitability.

Potential Biological Activities

Research has indicated that pyrazole derivatives often exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory effects
  • Antioxidant properties
  • Anticancer activity
  • Neuroprotective effects

These activities are largely influenced by the specific substituents on the pyrazole ring and the presence of other functional groups in the molecule.

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar pyrazole compounds. For instance:

  • Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives could significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Research showed that compounds with a similar structure could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Anticancer Activity : Some pyrazole derivatives have been reported to induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Compound APyrazole + ThiazoleAnti-inflammatory
Compound BPyrazole + BenzofuranNeuroprotective
Compound CPyrazole + SulfoneAnticancer

The unique combination of a thiazole ring with the pyrazole structure in our compound may provide distinct advantages over these related compounds, potentially enhancing its therapeutic efficacy.

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